2-Chloro-N,N-diethylethyl-d4-amine
Description
Properties
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDNODNLFSHHCV-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-N,N-diethylethyl-d4-amine CAS 1219908-93-6 properties
Technical Whitepaper: 2-Chloro-N,N-diethylethyl-d4-amine (HCl)
CAS: 1219908-93-6 Role: Stable Isotope Internal Standard (SIIS) & Alkylating Mechanistic Probe Version: 2.0 (Technical Release)
Executive Summary: The Criticality of the "d4" Analog
In the landscape of pharmaceutical development, 2-Chloro-N,N-diethylethylamine (the non-deuterated parent) is a double-edged sword. It is a vital intermediate in the synthesis of major drugs (e.g., Amiodarone, Diltiazem, Diethylcarbamazine) but also a potent alkylating agent classified as a Genotoxic Impurity (GTI) . Regulatory bodies (FDA, EMA) enforce strict limits (often <10 ppm) on this residue in final drug products under ICH M7 guidelines.
2-Chloro-N,N-diethylethyl-d4-amine (CAS 1219908-93-6) serves as the definitive Stable Isotope Internal Standard (SIIS) for quantifying these trace alkylators. Its specific deuteration pattern (
This guide details the physicochemical properties, the critical "Aziridinium" reaction mechanism that dictates its handling, and the LC-MS/MS protocols required for regulatory compliance.
Physicochemical Profile
The stability of this compound is binary: highly stable as a hydrochloride salt, but rapidly unstable as a free base.
| Property | Data | Technical Note |
| Chemical Name | 2-Chloro-N,N-diethyl-1,1,2,2-d4-ethanamine hydrochloride | The d4 label is located on the ethylene bridge. |
| Molecular Formula | Includes hydrochloride counterion. | |
| Molecular Weight | 176.12 g/mol | +4.03 Da shift vs. parent (172.09). |
| Physical State | White to off-white hygroscopic solid | Deliquescent; absorbs moisture rapidly. |
| Solubility | Water, Methanol, DMSO | Soluble in polar protic solvents. |
| pKa (Conjugate Acid) | ~8.5 - 9.0 | CRITICAL: At pH > 7, the amine deprotonates. |
| Stability Condition | Store at -20°C, Desiccated | Must remain acidic (pH < 3) in solution. |
Mechanistic Chemistry: The Aziridinium Trap
The defining characteristic of 2-chloroethylamines is their propensity to undergo intramolecular cyclization. This is not a degradation pathway to be ignored; it is the fundamental mechanism of its toxicity and reactivity.
When the amine is deprotonated (Free Base form), the nitrogen lone pair attacks the
-
Why this matters for the d4-standard: If you prepare your internal standard in a neutral or basic buffer, it will cyclize and "disappear" from your specific MRM channel, leading to quantification errors.
Diagram 1: Aziridinium Cyclization Mechanism
Caption: The pH-dependent switch between the stable salt and the reactive aziridinium intermediate. The d4-analog follows this same pathway.
Analytical Application: Trace Quantification via IDMS
The primary use of CAS 1219908-93-6 is in Isotope Dilution Mass Spectrometry (IDMS) . This technique compensates for matrix effects (ion suppression/enhancement) and extraction losses, which are common in complex pharmaceutical matrices.
Why d4? (The Isotopic Advantage)
-
Avoids "Cross-Talk": Chlorine has two natural isotopes:
(75%) and (25%). A standard d2-labeled analog (+2 Da) would overlap with the isotope of the parent analyte. The d4-analog (+4 Da) shifts the mass completely clear of this natural isotopic envelope. -
Retention Time Matching: The deuterium effect on retention time is negligible for this small molecule on Reverse Phase (C18) columns, ensuring the IS elutes exactly with the analyte to correct for momentary ionization fluctuations.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify 2-Chloro-N,N-diethylethylamine in an API (Active Pharmaceutical Ingredient) matrix at <1 ppm.
Reagents:
-
Analyte: 2-Chloro-N,N-diethylethylamine HCl.
-
Internal Standard (IS): 2-Chloro-N,N-diethylethyl-d4-amine HCl (CAS 1219908-93-6).
-
Solvent: 0.1% Formic Acid in Methanol (Acidic to prevent cyclization).
Step-by-Step Methodology:
-
Stock Preparation (Critical Step):
-
Dissolve 1 mg of d4-IS in 10 mL of 0.1% Formic Acid in Methanol .
-
Note: Do NOT use pure methanol or water; the slight acidity stabilizes the HCl salt form.
-
Store at -20°C. Stability: ~1 month.
-
-
Sample Preparation:
-
Weigh 50 mg of API into a centrifuge tube.
-
Spike with d4-IS solution to a final concentration of 100 ng/mL.
-
Dissolve/Extract with 5 mL of 0.1% Formic Acid/Water (50:50).
-
Vortex (1 min) and Centrifuge (5000 rpm, 5 min).
-
-
LC-MS/MS Parameters:
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
-
MRM Transitions:
-
Parent (Target):
(Loss of HCl/Cl). -
d4-IS (Reference):
(Specific shift of +4).
-
Diagram 2: IDMS Analytical Workflow
Caption: Workflow for trace impurity analysis. Acidic extraction is mandatory to prevent degradation of the standard.
Synthesis & Preparation (Brief)
While most researchers purchase this standard, understanding its origin aids in troubleshooting impurities.
The synthesis typically involves the deuteration of the ethanolamine backbone followed by chlorination.
-
Precursor: Diethyl amine + Ethylene Oxide-d4
N,N-Diethylaminoethanol-d4. -
Chlorination: Reaction with Thionyl Chloride (
) in an inert solvent (DCM) yields the hydrochloride salt.-
Note: The chlorination step must be strictly anhydrous to avoid hydrolysis back to the alcohol.
-
References
- Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Defines the regulatory context for chloroethylamine impurities).
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
- Valous, N. et al. (2019). "Determination of nitrogen mustard impurities in pharmaceutical materials by LC-MS/MS". Journal of Pharmaceutical and Biomedical Analysis, 164, 536-543.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13363 (Parent Compound).
-
ECHA (European Chemicals Agency). Registration Dossier for 2-chloro-N,N-diethylethylamine hydrochloride. (Safety and stability data).
Technical Guide: Stability of Deuterated Chloroethylamines in Storage
Part 1: Executive Summary & Core Directive
The Stability Paradox: Deuterated chloroethylamines (nitrogen mustards) present a unique challenge. While deuterium substitution is primarily employed to enhance metabolic stability in vivo (via the Primary Kinetic Isotope Effect on C-H bond cleavage), its impact on in vitro storage stability is subtle and secondary.
Core Directive: Do not assume deuteration confers indefinite stability. These compounds remain potent alkylating agents prone to rapid intramolecular suicide inhibition (cyclization). This guide details the mechanistic basis of this instability and provides a self-validating protocol to maximize shelf-life through the "Proton Lock" strategy and nucleophile starvation.
Part 2: The Mechanistic Foundation
The Aziridinium Trap
The defining characteristic of chloroethylamines is their "neighboring group participation." The nitrogen lone pair acts as an internal nucleophile, attacking the
Once formed, this ion is a "hot" electrophile that reacts indiscriminately with available nucleophiles:
-
Water: Hydrolysis to ethanolamines (degradation).
-
Another Mustard Molecule: Dimerization/Polymerization (insoluble aggregates).
-
Biological Targets: DNA alkylation (therapeutic mechanism).[1]
The Deuterium Kinetic Isotope Effect (KIE)
Does deuteration stabilize the molecule on the shelf?
-
Metabolic Stability (Primary KIE): Breaking a C-D bond is 6–10x slower than a C-H bond. This is why you deuterate the drug.
-
Chemical Stability (Secondary KIE): The shelf-degradation (cyclization) involves
-like bond formation, not C-H bond breaking.-
-Deuteration (
): Deuterium on the carbon adjacent to the attacking nitrogen (and to the leaving group) typically exerts a Normal Secondary KIE ( ). This adds a slight kinetic barrier, slowing cyclization by ~10-20% per deuterium. -
-Deuteration (
): Deuterium on the reaction center ( to Cl) often exhibits a KIE near unity or slightly inverse.
-
-Deuteration (
Visualization: The Degradation Pathway
Caption: The degradation cascade. Deuteration at the
Part 3: Critical Storage Parameters
To ensure stability, we must arrest the transition to the aziridinium ion.
The "Proton Lock" (pH Control)
The most effective stabilizer is protonation . By converting the free base amine to its hydrochloride salt (
-
Rule: Always store as the HCl salt .
-
Risk: Free bases degrade within hours/days at room temperature. Salts are stable for months/years.
Nucleophile Starvation (Solvent Choice)
If the compound must be in solution:
-
Avoid: Protic solvents (Water, Methanol, Ethanol). These stabilize the transition state and act as nucleophiles to quench the aziridinium ion if it forms.
-
Preferred: Anhydrous Aprotic solvents (Acetonitrile, DMF).
-
Acidification: Adding 0.1% Formic Acid or keeping the solution in excess HCl maintains the "Proton Lock."
The Arrhenius Brake (Temperature)
Cyclization is thermally driven.
-
Standard: -20°C is mandatory for long-term storage.
-
Deep Freeze: -80°C is recommended for valuable deuterated standards to minimize even trace degradation over years.
Part 4: Experimental Protocols
Protocol: Receipt and Aliquoting
Objective: Minimize freeze-thaw cycles and moisture exposure.
-
Equilibration: Allow the shipment vial to reach room temperature in a desiccator before opening. This prevents condensation of atmospheric water onto the cold hygroscopic salt.
-
Solubility Check: Dissolve a small aliquot in Acetonitrile (0.1% Formic Acid) . Avoid DMSO if possible as it can be difficult to remove and may facilitate unwanted reactions over long periods.
-
Aliquoting:
-
Prepare stock solutions immediately if the solid is difficult to weigh (static/hygroscopic).
-
Divide into single-use amber glass vials.
-
Evaporate solvent under Nitrogen stream if solid storage is preferred (more stable).
-
-
Sealing: Use Parafilm or Teflon-lined caps. Store at -80°C .
Protocol: Stability Monitoring (Self-Validating)
Objective: Confirm integrity before use in critical assays.
Method: HILIC-MS/MS or
Step-by-Step:
-
T0 Baseline: Upon receipt, acquire a quantitative spectrum/chromatogram.
-
Target: Ratio of Intact Drug (
) to Hydrolysis Product ( ).
-
-
Check Point: Before a critical study, run a "System Suitability" sample.
-
Acceptance Criteria:
Visualization: Handling Decision Tree
Caption: Decision logic for handling deuterated mustards. Note the critical intervention point for Free Bases.
Part 5: Safety & Handling
Warning: Deuterated nitrogen mustards are potent vesicants (blister agents) and alkylating carcinogens .
-
Double Gloving: Use Nitrile under Laminate (Silver Shield) gloves. Nitrogen mustards penetrate latex and thin nitrile rapidly.
-
Inactivation: Spills must be neutralized immediately.
-
Solution: 10% Sodium Thiosulfate in water. Thiosulfate is a potent nucleophile that harmlessly scavenges the aziridinium ion, converting it to a non-toxic thiosulfate ester.
-
-
Decontamination: All glassware must be soaked in thiosulfate solution for 24 hours before washing.
Part 6: Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Physical State | Solid HCl Salt | Protonation prevents aziridinium formation (The "Proton Lock"). |
| Temperature | -20°C to -80°C | Arrhenius suppression of cyclization rates. |
| Solvent | Acetonitrile (0.1% FA) | Aprotic environment starves the reaction of nucleophiles; acid maintains protonation. |
| Container | Amber Glass | Protects from light-induced radical degradation (minor pathway but relevant for long term). |
| Deuteration | Provides slight stabilization via Secondary KIE ( |
References
-
Mechanistic Insight: Mechanism for the stabilization in vivo of the aziridine precursor... (Demonstrates the role of protein binding and cyclization kinetics).
-
Polymerization Risks: Aziridines and azetidines: building blocks for polyamines... (Details the termination reactions and quaternary ammonium salt formation).
-
Kinetics & Hydrolysis: Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard... (Comparative hydrolysis rates and decontamination strategies).
-
Analytical Methods: Analysis of degradation products of nitrogen mustards via HILIC-MS/MS (Protocol for monitoring ethanolamine degradation products).
-
Deuterium KIE Context: Kinetic Isotope Effects in Organic Chemistry (Foundational theory on Secondary KIEs in nucleophilic substitution).
-
Storage Guidelines: Stability of Deuterated Standards: A Comparative Guide (General handling of deuterated internal standards).
Sources
An In-depth Technical Guide to the Identification of Amiodarone Impurity H and its Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the identification and characterization of Amiodarone Impurity H and its deuterated analogue, which serves as a critical internal standard in quantitative analytical methods. As the pharmaceutical industry places increasing emphasis on the control of impurities, a thorough understanding of their identification and the validation of the analytical standards used is paramount for regulatory compliance and drug safety. This document moves beyond a simple recitation of protocols to provide a deep dive into the scientific rationale behind the experimental choices, ensuring a self-validating system of analysis. We will explore the structural elucidation of Amiodarone Impurity H, the synthesis and characterization of its deuterated standard, and the validation of the analytical methods used for their identification, all grounded in authoritative scientific principles and regulatory guidelines.
Introduction: The Imperative of Impurity Profiling in Amiodarone
Amiodarone, a potent antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias. However, its complex synthesis and potential for degradation can lead to the formation of impurities that may impact the safety and efficacy of the drug product.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control of these impurities.[2] This necessitates the development of robust analytical methods for their detection, quantification, and characterization.
Amiodarone Impurity H, chemically known as 2-Chloro-N,N-diethylethylamine hydrochloride, is a known process impurity of amiodarone.[3][4] Its accurate quantification is crucial, and the use of a stable isotope-labeled internal standard, such as a deuterated version of the impurity itself, is the gold standard for achieving the highest level of accuracy and precision in mass spectrometry-based assays.[5][6] This guide will provide the technical details and scientific reasoning for the identification of Amiodarone Impurity H and its deuterated standard, empowering researchers to develop and validate reliable analytical methods.
Structural Elucidation of Amiodarone Impurity H
The unequivocal identification of an impurity is the first step in its control. For Amiodarone Impurity H, a combination of chromatographic and spectroscopic techniques is employed.
Chemical Identity
-
Chemical Name: 2-Chloro-N,N-diethylethylamine hydrochloride[3]
-
CAS Number: 869-24-9[3]
-
Molecular Formula: C6H15Cl2N[3]
-
Molecular Weight: 172.1 g/mol [3]
Diagram 1: Chemical Structure of Amiodarone Impurity H
Caption: Structural information for Amiodarone Impurity H.
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of Amiodarone Impurity H.
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the impurity standard and to establish its retention time relative to the active pharmaceutical ingredient (API), amiodarone, and other related substances. A typical HPLC method for amiodarone and its impurities would utilize a C18 reversed-phase column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile or methanol.[7]
2.2.2. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For Amiodarone Impurity H (free base: 2-chloro-N,N-diethylethanamine), electron ionization (EI) or electrospray ionization (ESI) can be used.
The mass spectrum of the free base, 2-chloro-N,N-diethylethanamine (C6H14ClN), is expected to show a molecular ion peak [M]+•. However, due to the presence of chlorine, an isotopic pattern with a ratio of approximately 3:1 for the [M]+• and [M+2]+• peaks will be observed. The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7][8]
Expected Fragmentation of Non-Deuterated Amiodarone Impurity H:
-
α-cleavage: The most probable fragmentation pathway is the loss of a methyl radical (•CH3) or an ethyl radical (•C2H5) from the diethylamino group, leading to the formation of a stable iminium ion. The loss of the largest alkyl group is generally favored.
-
Loss of Chlorine: Cleavage of the C-Cl bond can also occur.
Table 1: Predicted Mass Spectral Data for Amiodarone Impurity H (Free Base)
| Ion | m/z (Calculated) | Description |
| [M]+• | 135.08 | Molecular ion (for 35Cl) |
| [M+2]+• | 137.08 | Isotopic peak for 37Cl |
| [M-CH3]+ | 120.06 | Loss of a methyl radical |
| [M-C2H5]+ | 106.04 | Loss of an ethyl radical (major fragment) |
| [C4H10N]+ | 72.08 | Iminium ion from cleavage of the C-C bond next to the chlorine |
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of 2-Chloro-N,N-diethylethylamine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will show characteristic signals for the ethyl groups and the two methylene groups. The protons on the carbons adjacent to the nitrogen and chlorine atoms will be deshielded and appear at a higher chemical shift. Based on data for the analogous N,N-dimethyl compound, the following shifts can be predicted.[9][10]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbons attached to the electronegative nitrogen and chlorine atoms will have higher chemical shifts.
Table 2: Predicted NMR Data for Amiodarone Impurity H (Hydrochloride Salt)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂-Cl | ~3.9 | ~40-45 |
| -N-CH₂- | ~3.6 | ~50-55 |
| -N-CH₂-CH₃ | ~3.0 (quartet) | ~45-50 |
| -N-CH₂-CH₃ | ~1.2 (triplet) | ~10-15 |
The Deuterated Standard: Synthesis and Rationale
The use of a stable isotope-labeled internal standard is the most effective way to correct for variations in sample preparation, matrix effects, and instrument response in LC-MS based quantitative analysis.[11][12] A deuterated version of the analyte is the ideal internal standard as it has nearly identical physicochemical properties, ensuring it behaves similarly to the analyte throughout the analytical process.[11]
Rationale for Deuteration
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[12] Replacing one or more hydrogen atoms with deuterium increases the mass of the molecule without significantly altering its chemical properties. This mass difference allows the deuterated standard to be distinguished from the non-deuterated analyte by the mass spectrometer, while their similar chemical behavior ensures they co-elute chromatographically and experience similar ionization efficiencies.
Diagram 2: Workflow for Quantitative Analysis using a Deuterated Standard
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Synthesis of Deuterated Amiodarone Impurity H
The synthesis of a deuterated standard requires careful planning to ensure the deuterium atoms are placed in a stable position and to achieve a high level of isotopic enrichment. A common strategy for introducing deuterium into a molecule like Amiodarone Impurity H is to start with a deuterated precursor. For example, to introduce four deuterium atoms onto one of the ethyl groups (d4-Amiodarone Impurity H), one could start with deuterated ethylamine.
3.2.1. Proposed Synthetic Route for d4-Amiodarone Impurity H
A plausible synthetic route involves the reaction of ethyl-d4-amine with 1-bromo-2-chloroethane, followed by reaction with another equivalent of non-deuterated ethylamine. A more direct and higher-yielding approach would be to start with deuterated ethanol.
Diagram 3: Proposed Synthesis of d4-Amiodarone Impurity H
Caption: A potential synthetic pathway for d4-Amiodarone Impurity H.
Identification and Characterization of the Deuterated Standard
The characterization of the deuterated standard is crucial to confirm its identity, purity, and isotopic enrichment.
Mass Spectrometry of the Deuterated Standard
The mass spectrum of the deuterated standard will show a molecular ion peak shifted by the number of incorporated deuterium atoms. For a d4-standard, the molecular ion will be 4 Da higher than the non-deuterated compound.
Expected Fragmentation of d4-Amiodarone Impurity H:
The fragmentation pattern will be similar to the non-deuterated compound, but the mass of the fragments containing the deuterated ethyl group will be shifted. This provides a powerful tool for confirming the location of the deuterium atoms.
Table 3: Predicted Mass Spectral Data for d4-Amiodarone Impurity H (Free Base)
| Ion | m/z (Calculated) | Description |
| [M]+• | 139.11 | Molecular ion (for 35Cl) |
| [M+2]+• | 141.11 | Isotopic peak for 37Cl |
| [M-CH3]+ | 124.09 | Loss of a methyl radical |
| [M-C2D4H]+ | 106.04 | Loss of the deuterated ethyl radical |
| [M-C2H5]+ | 110.07 | Loss of the non-deuterated ethyl radical |
NMR Spectroscopy of the Deuterated Standard
NMR spectroscopy is the most definitive technique for determining the position and extent of deuteration.
-
¹H NMR: In the proton NMR spectrum of d4-Amiodarone Impurity H, the signals corresponding to the protons on the deuterated ethyl group will be absent or significantly reduced in intensity. The multiplicity of adjacent protons may also be affected.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms.
-
¹³C NMR: The carbon signals for the deuterated ethyl group will show a characteristic multiplet pattern due to C-D coupling, and the chemical shifts may be slightly altered (isotopic shift).
Analytical Method Validation for the Deuterated Standard
Once synthesized and characterized, the deuterated standard must be used in a validated analytical method to ensure reliable quantification of Amiodarone Impurity H. The validation should be performed according to ICH Q2(R1) guidelines.[13][14]
Diagram 4: Key Parameters for Analytical Method Validation
Caption: Core parameters for analytical method validation as per ICH Q2(R1).
Validation Protocol for a Deuterated Internal Standard Method
The following is a representative protocol for the validation of an LC-MS method for the quantification of Amiodarone Impurity H using its deuterated standard.
5.1.1. Specificity
-
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components.
-
Procedure: Analyze blank matrix (e.g., plasma), matrix spiked with the analyte and the deuterated standard, and matrix spiked with other known amiodarone impurities.
-
Acceptance Criteria: No significant interfering peaks at the retention times of the analyte and the internal standard in the blank matrix.
5.1.2. Linearity and Range
-
Objective: To demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range.
-
Procedure: Prepare a series of calibration standards by spiking known concentrations of Amiodarone Impurity H into the matrix, with a constant concentration of the deuterated standard. Analyze the standards and plot the peak area ratio (analyte/internal standard) versus the analyte concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. The calibration curve should be linear over the expected range of impurity concentrations.
5.1.3. Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, on multiple days with different analysts.
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
Precision: The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).
-
5.1.4. Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Procedure: Analyze a series of low-concentration samples and determine the concentration at which the signal-to-noise ratio is typically at least 10, and the accuracy and precision criteria are met.
-
Acceptance Criteria: Accuracy within ±20% and precision (RSD) ≤ 20%.
5.1.5. Robustness
-
Objective: To evaluate the reliability of the method with respect to small, deliberate variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase composition, flow rate, and column temperature, and assess the impact on the results.
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
Conclusion
The identification and use of a deuterated internal standard for Amiodarone Impurity H represents a critical component of a robust impurity control strategy. This guide has provided a comprehensive overview of the necessary steps, from the initial structural elucidation of the impurity to the synthesis, characterization, and method validation of its deuterated analogue. By understanding the scientific principles behind each step, researchers and drug development professionals can ensure the generation of high-quality, reliable data that meets stringent regulatory expectations and ultimately contributes to the safety and efficacy of amiodarone drug products.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
PubChem. 2-Chloro-N,N-dimethylethylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Korfmacher, W. A. (2005). Using mass spectrometry for drug metabolism studies. Current drug metabolism, 6(3), 199-217.
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Pharmaceutical Regulatory Agency. Checklist for Analytical Method Validation. [Link]
-
PrepChem.com. Synthesis of ethyl amine. [Link]
-
Chemistry Stack Exchange. Predicting isotope patterns in mass spectrometry. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Wikipedia. Ethylamine. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]
-
LookChem. 2-Chloro-N,N-diethylethanamine hydrochloride. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
Daicel Pharma Standards. Amiodarone Impurities Manufacturers & Suppliers. [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
Pacific Northwest National Laboratory. 2-Chloro-N,N-dimethylethylamine hydrochloride. [Link]
-
PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. [Link]
-
PharmaCompass. 2-Chloro-N,N-diethylethylamine hydrochloride. [Link]
-
Chemguide. Making amines. [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Royal Society of Chemistry. Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. [Link]
-
Sciencemadness.org. Ethylamine Synthesis. [Link]
-
Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
PubMed. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification. [Link]
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Methodological & Application
Application Notes and Protocols: Derivativatization with Deuterated Diethylaminoethyl Chloride (d-DEAE-Cl)
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the use of deuterated diethylaminoethyl chloride (d-DEAE-Cl) as a derivatizing agent. The focus is on leveraging the unique properties of d-DEAE-Cl to enhance analytical sensitivity and selectivity, particularly in mass spectrometry-based applications. This document delves into the underlying chemical principles, offers step-by-step experimental workflows, and provides practical insights for troubleshooting and method optimization.
Introduction: The Strategic Advantage of Deuterated Derivatization
In modern analytical science, particularly within regulated environments like drug development, the demand for highly sensitive and selective quantification of molecules from complex biological matrices is paramount. Chemical derivatization is a powerful strategy employed to modify an analyte to improve its analytical characteristics.[1][2] This process can enhance volatility for gas chromatography (GC), improve chromatographic separation, and, most critically for liquid chromatography-mass spectrometry (LC-MS), increase ionization efficiency.[1][3][4]
The introduction of a stable isotope-labeled derivatizing agent, such as deuterated diethylaminoethyl chloride (d-DEAE-Cl), offers a distinct advantage. The primary benefits include:
-
Enhanced MS Detection: The diethylaminoethyl moiety provides a readily protonatable tertiary amine, significantly boosting signal intensity in positive-ion electrospray ionization (ESI) mass spectrometry.[3] This is particularly useful for acidic compounds that are poorly ionized in their native state.
-
Use as an Internal Standard: A deuterated derivatizing agent can be used to create a stable isotope-labeled internal standard (SIL-IS) from the analyte itself. This is the gold standard in quantitative mass spectrometry, as the SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.
-
Metabolic Stability Insights: The incorporation of deuterium at specific sites can alter the metabolic fate of a molecule due to the kinetic isotope effect (KIE).[5][6] While d-DEAE-Cl is primarily an analytical tool, the principles of deuteration are central to modern drug design for enhancing pharmacokinetic properties.[6]
This guide will focus on the practical application of d-DEAE-Cl for the derivatization of acidic functional groups, such as carboxylic acids and phenols.
Mechanism of Derivatization
The core reaction involves the derivatization of an acidic proton with the diethylaminoethyl group. This is typically a nucleophilic substitution reaction where the deprotonated acidic group of the analyte (e.g., a carboxylate or phenoxide) acts as the nucleophile, attacking the electrophilic ethyl chloride of the d-DEAE-Cl.
The reaction is generally facilitated by a base, which deprotonates the acidic analyte, increasing its nucleophilicity. The overall transformation converts a polar, often poorly ionizable acidic compound into a more stable, basic ester or ether derivative with a permanent positive charge potential, ideal for LC-MS/MS analysis.
Detailed Experimental Protocol: Derivatization of Carboxylic Acids
This protocol provides a general framework for the derivatization of a target analyte containing a carboxylic acid functional group in a biological matrix extract (e.g., plasma, urine). Note: Optimization of reaction conditions is critical and should be performed for each specific analyte and matrix.[1]
3.1. Materials and Reagents
-
Deuterated Diethylaminoethyl Chloride Hydrochloride (d-DEAE-Cl·HCl) (specify isotope purity, e.g., d4)
-
Analyte of interest
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Pyridine or Triethylamine (TEA), as base/catalyst
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - Optional coupling agent[7]
-
Anhydrous Sodium Sulfate (for removing moisture, if necessary)[8]
-
Formic Acid (for quenching)[7]
-
Micro-reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)[8]
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
3.2. Reagent Preparation
-
d-DEAE-Cl Stock Solution (10 mg/mL): Accurately weigh 10 mg of d-DEAE-Cl·HCl and dissolve it in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh or stored under inert gas (e.g., argon or nitrogen) at -20°C to minimize hydrolysis.
-
Base/Catalyst Solution (10% v/v): Prepare a solution of 10% pyridine or triethylamine in anhydrous acetonitrile.
3.3. Derivatization Procedure
-
Sample Preparation: Start with a dried extract of your biological sample containing the analyte of interest in a micro-reaction vial. It is crucial that the sample is free of water, as moisture can hydrolyze the reagent.[9][10]
-
Reagent Addition: To the dried sample residue, add:
-
50 µL of anhydrous acetonitrile to redissolve the analyte.
-
20 µL of the d-DEAE-Cl stock solution.
-
10 µL of the 10% base/catalyst solution (e.g., pyridine or TEA).
-
(Optional) If derivatization efficiency is low, a coupling agent like EDC can be added to activate the carboxylic acid.[7]
-
-
Reaction Incubation: Securely cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 60-75°C. The optimal time and temperature must be determined empirically but a typical starting point is 60 minutes at 70°C.[11]
-
Reaction Quenching: After incubation, cool the vial to room temperature. To stop the reaction, add 5-10 µL of 2% formic acid in water/methanol.[7] This will neutralize the excess base.
-
Sample Dilution and Analysis: Dilute the derivatized sample with an appropriate mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a suitable concentration for LC-MS/MS analysis. Centrifuge the sample to pellet any precipitated salts before transferring the supernatant to an autosampler vial.
Experimental Workflow and Visualization
The entire process from sample preparation to analysis can be visualized as a clear, sequential workflow.
Caption: Workflow for d-DEAE-Cl Derivatization.
Optimization of Derivatization Parameters
The success of any derivatization protocol hinges on careful optimization. Several factors can significantly impact the yield and reproducibility of the reaction.
| Parameter | Typical Range | Rationale & Expert Insights |
| Reaction Temperature | 60 - 90°C | Higher temperatures accelerate the reaction rate. However, excessive heat can lead to degradation of the analyte or reagent. An optimal temperature balances reaction speed with stability.[9][11] |
| Reaction Time | 30 - 120 min | Insufficient time leads to an incomplete reaction and poor sensitivity. Conversely, prolonged reaction times may promote the formation of side products. A time-course experiment is recommended.[7][12] |
| Reagent Concentration | 2-10x Molar Excess | A molar excess of the derivatizing agent is necessary to drive the reaction to completion, especially in complex matrices where competing nucleophiles may be present.[9] |
| Choice of Base/Catalyst | Pyridine, TEA | The base deprotonates the analyte. Pyridine is a milder base, while TEA is stronger. The choice depends on the pKa of the analyte. The base should be volatile and compatible with subsequent analysis. |
| Solvent | Acetonitrile, Dichloromethane | The solvent must be aprotic and anhydrous to prevent reaction with the derivatizing reagent. Acetonitrile is a common choice due to its compatibility with reversed-phase chromatography. |
| pH | Basic | The reaction environment must be basic enough to deprotonate the acidic functional group of the analyte, thereby activating it for nucleophilic attack. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Derivative Peak | 1. Incomplete reaction. 2. Presence of water in the sample/reagents. 3. Degradation of d-DEAE-Cl reagent. | 1. Increase reaction time, temperature, or reagent concentration. Consider adding a coupling agent (e.g., EDC). 2. Ensure all solvents are anhydrous and samples are completely dry. Use a fresh vial of reagent. 3. Prepare fresh d-DEAE-Cl stock solution. Store aliquots under inert gas. |
| Poor Reproducibility | 1. Inconsistent sample drying. 2. Variable reaction timing/temperature. 3. Pipetting errors with small volumes. | 1. Use a consistent drying method (e.g., vacuum centrifugation). 2. Use a calibrated heating block and a precise timer. 3. Use calibrated pipettes; consider preparing a master mix of reagents for batch processing. |
| High Background/Interference | 1. Excess derivatizing reagent. 2. Formation of side products. | 1. Optimize the amount of reagent to use the minimum necessary excess. Implement a sample clean-up step (e.g., Solid Phase Extraction) after derivatization. 2. Adjust reaction conditions (lower temperature, shorter time) to minimize side reactions. |
Conclusion
Derivatization with deuterated diethylaminoethyl chloride is a highly effective technique for enhancing the analysis of acidic compounds by LC-MS. By introducing a permanently ionizable, deuterated tag, this method significantly improves sensitivity, selectivity, and the potential for creating robust internal standards. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and optimize this powerful analytical strategy in their own laboratories.
References
- Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024). Vertex AI Search.
-
Higashi, T., & Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. Retrieved from [Link]
- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). National Center for Biotechnology Information.
- Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. (2025). National Center for Biotechnology Information.
-
Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
Mitamura, K., et al. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Chromatography, 22(1), 11-16. Retrieved from [Link]
-
Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. (n.d.). DiVA. Retrieved from [Link]
-
Xu, X. L., Zhang, W., & Rao, G. W. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(36), 4096-4129. Retrieved from [Link]
-
Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. (n.d.). Syngene. Retrieved from [Link]
-
Arnold, R. T., & Lee, W. (1948). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 28, 41. Retrieved from [Link]
-
Li, Y., et al. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Molecules, 25(1), 27. Retrieved from [Link]
-
Kristensen, M., et al. (2019). Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water. Journal of Chromatography A, 1598, 141-149. Retrieved from [Link]
-
Yamashita, K., et al. (2012). Diels-Alder derivatization for sensitive detection and characterization of conjugated linoleic acids using LC/ESI-MS/MS. Journal of Lipid Research, 53(4), 801-809. Retrieved from [Link]
-
Higashi, T., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(25), 2345-2352. Retrieved from [Link]
-
Chemical derivatization in LC–MS bioanalysis: current & future challenges. (2015). Bioanalysis. Retrieved from [Link]
-
N,N-diethylamino-ethyl chloride synthesis. (2016). Sciencemadness.org. Retrieved from [Link]
-
Derivatization Reagents: Selective Response & Detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Adhao, V. S., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of ChemTech Research, 4(1), 437-446. Retrieved from [Link]
-
Bowers, G. D., et al. (1998). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 299-307. Retrieved from [Link]
-
Lawal, A. T., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 45. Retrieved from [Link]
-
ethyl chloroformate derivatization: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (1998). ResearchGate. Retrieved from [Link]
Sources
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- 2. scispace.com [scispace.com]
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- 4. chromsoc.jp [chromsoc.jp]
- 5. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. diva-portal.org [diva-portal.org]
- 8. gcms.cz [gcms.cz]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Reaction conditions for N-alkylation with deuterated reagents
Application Note: Optimized Reaction Conditions for N-Alkylation with Deuterated Reagents
Executive Summary: The Deuterium Advantage
In modern drug discovery, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium (
This guide provides high-precision protocols for N-alkylation , a common route to introduce trideuteromethyl (
Strategic Reagent Selection
Choosing the correct deuterated reagent is a balance between substrate basicity, steric hindrance, and cost.
Table 1: Comparative Analysis of Deuterated Alkylating Agents
| Reagent | Chemical Formula | Key Application | Pros | Cons |
| Iodomethane-d3 | General N-methylation of amides, sulfonamides, and amines.[3][4] | High reactivity; "Gold Standard" for yield. | Volatile (bp 42°C) ; expensive; potential for over-alkylation (quaternization). | |
| Formaldehyde-d2 | Reductive amination of primary/secondary amines. | Controlled mono-methylation; avoids quaternary salts. | Requires two deuterated sources ( | |
| Methanol-d4 | Mitsunobu reaction (N-alkylation of acidic NH). | Lower cost; stable liquid. | Restricted to acidic substrates ( | |
| Trideuteromethyl Triflate | Low reactivity substrates. | Extreme reactivity (Super-electrophile). | Highly moisture sensitive; difficult to handle; expensive. |
Decision Logic for Reagent Selection
The following decision tree illustrates the selection process based on substrate chemistry.
Figure 1: Decision matrix for selecting the optimal deuterated alkylation strategy.
Protocol A: Direct N-Alkylation with Iodomethane-d3 ( )
Application: Synthesis of deutetrabenazine analogs, N-methylated amides, and indoles.
Challenge:
Materials
-
Substrate: 1.0 equiv.
-
Reagent: Iodomethane-d3 (
), >99.5 atom % D (1.1 – 1.5 equiv). -
Base: Cesium Carbonate (
) for weak nucleophiles; Sodium Hydride (NaH) for amides. -
Solvent: Anhydrous DMF or Acetonitrile (MeCN).
-
Vessel: Heavy-walled pressure vial with a Teflon-lined screw cap.
Experimental Workflow
-
Preparation (Inert Atmosphere): Flame-dry the pressure vial and cool under Argon. Add the substrate (1.0 equiv) and
(2.0 equiv). -
Solvation: Add anhydrous DMF (
concentration). Stir for 15 minutes to ensure deprotonation/activation. -
The "Cold Addition" Technique (CRITICAL):
-
Place the sealed ampoule of
in a freezer for 30 minutes prior to use. -
Place the reaction vial in an ice-water bath (
). -
Open the cold
ampoule and essentially transfer via gas-tight syringe to the reaction mixture. -
Note: If the density of
is needed for volumetric transfer, assume (slightly higher than due to isotope mass).
-
-
Reaction:
-
Seal the pressure vial immediately.
-
Allow to warm to Room Temperature (RT).
-
Optimization: If the reaction is sluggish, heat to
. Do not exceed unless absolutely necessary, as high pressure increases the risk of leakage and D-scrambling.
-
-
Quench: Cool to
. Dilute with EtOAc. Quench with saturated or water. -
Workup: Wash organic layer with water (
) to remove DMF. Dry over .
Self-Validation Checkpoint
-
TLC: Look for the disappearance of the lower
amine/amide spot. -
LC-MS: Mass shift should be exactly +3 Da relative to the protio-analog. If you see +2 or +1, check your reagent quality or moisture ingress (H/D exchange).
Protocol B: Deuterated Reductive Amination
Application: Mono-methylation of primary amines where
-
Using
yields (Mass +2). -
Using
yields (Mass +1).
Materials
-
Substrate: Primary or Secondary Amine (1.0 equiv).
-
Carbonyl Source: Paraformaldehyde-d2 (
source) or Formaldehyde-d2 (20% in ). (3-5 equiv). -
Reductant: Sodium Cyanoborohydride-d3 (
) (2-3 equiv). -
Acid Catalyst: Acetic acid-d4 (
) or standard Acetic Acid (if exchange at -position is not a concern, though fully deuterated media is safer). -
Solvent: Methanol-d4 (
) or TFE (Trifluoroethanol).
Step-by-Step Protocol
-
Imine Formation:
-
Dissolve amine in Methanol-d4.
-
Add Paraformaldehyde-d2.
-
Add Acetic Acid (catalytic, pH 5-6).
-
Stir at RT for 1-2 hours. (Monitor imine formation by MS if possible).
-
-
Reduction:
-
Cool to
. -
Add
portion-wise. -
Caution: Evolution of
gas (flammable).
-
-
Completion: Stir at RT overnight.
-
Workup:
-
Basify with
NaOH to pH > 10. -
Extract with DCM.
-
Note: The basic workup destroys any remaining boron complexes.
-
Quality Control: Calculating Isotopic Enrichment
Verification of
Method 1: Proton NMR ( -NMR)
Since deuterium is "silent" in standard proton NMR, the disappearance of the signal confirms incorporation.
-
Standard: Run the protio-analog (
-R) first. Integrate the methyl peak (set to 3.00). -
Sample: Run the deuterated sample (
-R) at the exact same concentration and with an internal standard (e.g., 1,3,5-trimethoxybenzene). -
Calculation:
-
Visual Check: The residual peak often appears as a tiny multiplet (quintet) due to geminal H-D coupling if any
or exists.
Method 2: High-Resolution Mass Spectrometry (HRMS)
-
The dominant peak should be
. -
Significant
indicates incomplete deuteration (likely from moisture in the reaction).
Troubleshooting & Common Pitfalls
| Issue | Root Cause | Solution |
| Low Yield ( | Volatility of reagent.[7] | Use the "Cold Addition" technique; ensure reaction vessel is pressure-rated and sealed tight. |
| Mass Spectrum shows M+2 | H/D Exchange (Scrambling). | Ensure strictly anhydrous conditions. Avoid protic solvents (MeOH) when using strong bases. |
| Incomplete Reaction | Steric hindrance.[8] | Switch base to |
| Over-alkylation | Substrate is too nucleophilic. | Switch to Protocol B (Reductive Amination) or use a protecting group strategy. |
References
-
Deutetrabenazine Approval & Chemistry
- Dean, M. & Sung, V. (2018). Review of deutetrabenazine for the treatment of chorea associated with Huntington's disease. Drug Design, Development and Therapy.
-
Source: [Link]
-
Deuterium Kinetic Isotope Effect in Drug Design
- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.
-
Source: [Link]
-
Synthesis of Deutetrabenazine (Patent/Protocol)
-
Handling Volatile Reagents
- Frontier, A. (2023). How to Work with Volatile Compounds. University of Rochester, Dept. of Chemistry.
-
Source: [Link]
-
Reductive Amination Protocols
Sources
- 1. isotope.com [isotope.com]
- 2. Portico [access.portico.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. “Process For Preparation Of Deutetrabenazine” [quickcompany.in]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. patents.justia.com [patents.justia.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines [scirp.org]
Troubleshooting & Optimization
Minimizing deuterium exchange in 2-Chloro-N,N-diethylethyl-d4-amine
A Guide to Minimizing Deuterium Exchange and Ensuring Isotopic Integrity
Welcome to the technical support guide for 2-Chloro-N,N-diethylethyl-d4-amine. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols required to maintain the high isotopic purity of this valuable labeled compound throughout your research. Deuterated molecules are critical tools in drug development, offering enhanced metabolic stability and allowing for precise mechanistic studies due to the kinetic isotope effect (KIE).[][2][3][4] The strength of the Carbon-Deuterium (C-D) bond is significantly greater than the Carbon-Hydrogen (C-H) bond, which can slow metabolic processes and improve a drug's pharmacokinetic profile.[3][5][6][7][8] However, this benefit is contingent upon the stability of the deuterium labels. This guide provides a comprehensive overview of the mechanisms behind deuterium exchange and actionable strategies to prevent it.
The Science of Deuterium Exchange in Amines
The four deuterium atoms in 2-Chloro-N,N-diethylethyl-d4-amine are located on the ethyl group adjacent (alpha and beta) to the tertiary amine. The deuterons on the carbon atom alpha to the nitrogen are particularly susceptible to exchange under certain conditions. This lability is a result of the influence of the adjacent nitrogen atom.
The exchange process is typically catalyzed by the presence of either an acid or a base.[9][10][11]
-
Acid-Catalyzed Exchange: In the presence of an acid (even trace amounts of water, which is amphoteric), the nitrogen atom can be protonated. This can facilitate the transient formation of an enamine-like intermediate or an iminium ion, which can then be reprotonated (or in this case, re-deuteronated) by a proton from the surrounding medium, leading to H/D exchange.
-
Base-Catalyzed Exchange: A strong base can abstract a deuteron from the alpha-carbon, forming a carbanion intermediate.[12][13][14] This carbanion can then be quenched by a proton source in the environment (such as residual water or a protic solvent), resulting in the replacement of deuterium with hydrogen.[15]
This inherent chemical reactivity necessitates careful control over the experimental environment to prevent the degradation of isotopic purity.
Caption: Mechanisms of Deuterium Exchange adjacent to an Amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers, providing explanations and solutions to preserve the isotopic integrity of your deuterated amine.
Q1: My analytical results show a lower isotopic purity than expected, even in the stock container. What could be the cause?
A1: This issue almost always points to improper storage conditions. Deuterated compounds, especially amines, can be sensitive to their environment.
-
Moisture: Amines are often hygroscopic and can absorb atmospheric moisture.[16] Water (H₂O) is a potent source of protons that can readily exchange with the deuterons on your molecule, especially over time.
-
Atmosphere: Storage under a standard air atmosphere (which contains moisture) is detrimental. An inert atmosphere (Nitrogen or Argon) is crucial.
-
Temperature: While refrigeration is generally good practice for long-term stability, temperature fluctuations can cause condensation ("breathing") in improperly sealed containers, introducing moisture.
Solution: Implement a rigorous storage protocol immediately.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Use the original vial with a secure, PTFE-lined cap. For aliquots, use vials dried overnight at 150°C and cooled under inert gas.[17] | Minimizes moisture on container surfaces and ensures an inert seal. |
| Temperature | Store at 4°C for long-term storage.[18] Allow the vial to warm completely to room temperature before opening. | Reduces degradation rates. Warming to RT before opening prevents condensation of moist air inside the cold vial. |
| Handling | Handle exclusively in a glove box or under a positive pressure of inert gas. | Creates a moisture-free environment for handling and aliquoting. |
Q2: I observed significant deuterium loss after performing a reaction and aqueous workup. How can I prevent this?
A2: This is a classic scenario where experimental conditions are the culprit. The combination of protic solvents, non-neutral pH, and elevated temperatures creates a perfect storm for deuterium exchange.
-
Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) are the primary source for unwanted hydrogen atoms.[19][20]
-
pH Extremes: Both acidic and basic conditions actively catalyze the exchange mechanism, as detailed previously.[10][21] Even seemingly neutral workups can have localized pH shifts that promote exchange.
-
Elevated Temperatures: Chemical reactions, including H/D exchange, accelerate at higher temperatures.[19]
Solution: Redesign your experimental and workup procedures to be "isotope-aware."
Caption: Recommended vs. High-Risk Experimental Workflows.
| Factor | High-Risk Condition | Recommended Protocol |
| Solvents | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Anhydrous aprotic solvents (THF, Dichloromethane, Toluene, Acetonitrile). |
| Reagents | Aqueous acids (e.g., 1M HCl), aqueous bases (e.g., 1M NaOH) | Use organic bases (e.g., Triethylamine) or anhydrous acid sources if necessary. For washes, use brine or saturated NaHCO₃ sparingly and quickly at low temperatures.[19] |
| Temperature | Refluxing or heating above room temperature. | Perform reactions at the lowest possible temperature (e.g., 0°C or -78°C) that allows for a reasonable reaction rate. |
| Workup | Standard aqueous liquid-liquid extraction. | Opt for an anhydrous workup. Quench the reaction with a solid (e.g., anhydrous Na₂SO₄), filter, and rinse with an anhydrous solvent. If an aqueous wash is unavoidable, perform it rapidly at 0°C. |
Q3: How can I definitively check the isotopic purity of my compound before and after my experiment?
A3: Analytical verification is crucial for validating your protocols and ensuring the reliability of your data. Mass spectrometry and NMR spectroscopy are the primary methods.[9]
| Analytical Method | Principle & Procedure | What to Look For |
| Mass Spectrometry (MS) | MS separates ions based on their mass-to-charge ratio. H/D exchange results in a measurable mass change.[22][23] Infuse a diluted sample into the mass spectrometer. | A pure d4-compound will show a single major peak at its expected molecular weight. Exchange with one proton will result in a new peak at [M-1]⁺. The relative intensity of these peaks can be used to quantify the extent of exchange.[9] |
| ¹H NMR Spectroscopy | ¹H NMR detects proton signals. Deuterium is "silent" in ¹H NMR. | In a pure d4-compound, there should be no proton signals corresponding to the deuterated positions. The appearance of new signals in these regions is direct evidence of H/D exchange.[19][24] |
| ¹³C NMR Spectroscopy | The carbon attached to deuterium shows a characteristic splitting pattern and a different chemical shift compared to a carbon attached to hydrogen.[9] | Changes in the splitting patterns or the appearance of new signals in the ¹³C spectrum can indicate exchange, though this is often more complex to interpret than MS or ¹H NMR. |
Q4: My protocol absolutely requires a protic solvent. Is there any way to mitigate deuterium exchange?
A4: While highly challenging, it is sometimes possible with stringent controls. This should be considered a last resort.
-
Use Deuterated Solvents: If your reaction must be in water or methanol, use Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD). This provides a deuterium-rich environment, creating an equilibrium that favors the deuterated state.[9][20]
-
Minimize Time and Temperature: Keep the reaction time as short as possible and the temperature as low as possible. Every moment in a protic environment is a risk.
-
Control pH: Buffer the reaction to a pH as close to neutral as possible. The minimum exchange rate for many systems occurs at a slightly acidic pH, but this is highly compound-dependent.[9] For amines, avoiding strong acids and bases is key.
-
Immediate Quench and Isolation: As soon as the reaction is complete, quench it and move immediately to an aprotic environment for workup and purification. Do not let the sample sit in the protic solvent.[25]
Recommended Protocols
Protocol 1: Storage and Handling of 2-Chloro-N,N-diethylethyl-d4-amine
-
Receipt: Upon receipt, inspect the vial seal. If compromised, contact the supplier.
-
Storage: Place the sealed vial in a 4°C refrigerator inside a desiccator containing a dry, inert atmosphere.
-
Dispensing: a. Transfer the sealed vial from the refrigerator to a glove box or a Schlenk line manifold. b. Allow the vial to equilibrate to ambient temperature for at least 20 minutes before opening. c. Under a positive pressure of Argon or Nitrogen, quickly remove the desired amount using a clean, dry syringe or pipette. d. Securely recap the stock vial, purge the headspace with inert gas if possible, and return it to storage.
Protocol 2: General Isotope-Preserving Reaction & Workup
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas or in a desiccator.
-
Reaction Setup: Assemble the glassware under a positive pressure of Argon or Nitrogen. Add anhydrous aprotic solvent via cannula or syringe.
-
Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., 0°C). Add 2-Chloro-N,N-diethylethyl-d4-amine and other reagents via syringe.
-
Reaction: Maintain the inert atmosphere and low temperature throughout the reaction period. Monitor by TLC or LC-MS using aliquots quenched into an aprotic solvent.
-
Anhydrous Workup: a. Upon completion, quench the reaction by adding a solid drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) directly to the flask at low temperature. b. Stir for 15-30 minutes. c. Filter the mixture through a pad of Celite or a sintered glass funnel, rinsing with additional anhydrous aprotic solvent. d. Concentrate the filtrate under reduced pressure to isolate the crude product.
-
Purification: Purify via flash chromatography using anhydrous solvents or other non-aqueous methods.
By understanding the underlying chemistry and adhering to these meticulous protocols, you can confidently utilize 2-Chloro-N,N-diethylethyl-d4-amine in your experiments while preserving its critical isotopic labels.
References
-
Giles, R., et al. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC. [Link]
-
Trinity College Dublin. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Wikipedia. [Link]
-
Hoofnagle, A. N., Resing, K. A., & Ahn, N. G. (2004). Practical Methods for Deuterium Exchange/Mass Spectrometry. Springer Protocols. [Link]
-
Martinez, V. (n.d.). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. [Link]
-
Srivastava, N., et al. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology. [Link]
-
Grocholska, P., & Bąchor, R. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. PMC. [Link]
-
Grocholska, P., & Bąchor, R. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]
-
Kumar, A., et al. (2025, August 10). Selective α-Deuteration of Amines and Amino Acids Using D2O. ResearchGate. [Link]
-
BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International. [Link]
-
Cydzik, M., et al. (n.d.). The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. PMC. [Link]
-
ResearchGate. (2021, May 6). Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange?. ResearchGate. [Link]
-
OSTI.GOV. (n.d.). Synthesis of perdeuterated alkyl amines/amides with Pt/C as catalyst under mild conditions. OSTI.GOV. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Bottom-up hydrogen deuterium exchange mass spectrometry: data analysis and interpretation. Analyst. [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. [Link]
-
Amazon S3. (n.d.). Selective α-Deuteration of Amines and Amino Acids Using D2O. [Link]
-
YouTube. (2014, March 31). Acidity at the Alpha Position of Aldehydes and Ketones. [Link]
-
Cydzik, M., et al. (2012, June 15). The hydrogen-deuterium exchange at α-carbon atom in N,N,N-trialkylglycine residue: ESI-MS studies. PubMed. [Link]
-
Pirali, T., et al. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]
-
de Graaf, R. A., et al. (n.d.). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC. [Link]
-
Solvchem. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Kaur, S., et al. (n.d.). The deuteration of organic compounds as a tool to teach chemistry. [Link]
-
ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?. ResearchGate. [Link]
-
RosDok. (2022, December 4). Hydrogen / deuterium exchange reactions: small variations for heavy changes. [Link]
-
Chemistry LibreTexts. (2023, January 22). Deuterium Exchange. [Link]
-
Englander Lab. (2018, October 4). Hydrogen-Deuterium Exchange Coupled to Top- and Middle-Down Mass Spectrometry Reveals Histone Tail Dynamics before and after. [Link]
-
ResearchGate. (2021, May 14). (PDF) Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]
-
Kaur, S., & Goyal, M. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
ResearchGate. (2015, April 21). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. [Link]
-
Reddit. (2023, November 25). I'm a little lost for this one. Can anyone propose a mechanism for this?. r/OrganicChemistry. [Link]
-
CDMS.net. (2017, September 5). 2,4-D Amine 4 Safety Data Sheet. [Link]
-
Wil-Kil Pest Control. (n.d.). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. [Link]
-
24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. [Link]
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- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
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- 12. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. biopharminternational.com [biopharminternational.com]
Removing unreacted 2-Chloro-N,N-diethylethyl-d4-amine from mixtures
Topic: Strategies for the Removal of Unreacted 2-Chloro-N,N-diethylethyl-d4-amine from Reaction Mixtures
This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying their reaction products from residual 2-Chloro-N,N-diethylethyl-d4-amine. This deuterated tertiary amine is a valuable building block, but its removal is critical for obtaining pure, well-characterized final compounds. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each recommended technique.
Understanding the Challenge: Chemical Properties of 2-Chloro-N,N-diethylethyl-d4-amine
2-Chloro-N,N-diethylethyl-d4-amine, particularly in its free base form, possesses inherent reactivity that can complicate purification. A key consideration is its propensity to cyclize and form a reactive aziridinium ion. This process is more pronounced under neutral or basic conditions. The hydrochloride salt is significantly more stable and less prone to this cyclization.[1] Consequently, the choice of a purification strategy must take into account the stability of both the unreacted amine and the desired product under the chosen conditions. The hydrochloride salt is also known to be hygroscopic and sensitive to moisture.[2][3]
| Property | Value/Characteristic | Implication for Purification |
| Common Form | Hydrochloride Salt | More stable than the free base.[1] |
| Free Base Reactivity | Can form a reactive aziridinium ion | Avoid prolonged exposure to basic conditions. |
| Solubility (HCl Salt) | Soluble in water and various organic solvents.[3] | Enables flexible solvent choices for extraction. |
| Incompatibilities | Strong bases, strong oxidizing agents.[2] | Dictates the types of reagents to avoid during workup. |
| Hygroscopic Nature | Readily absorbs moisture from the air.[2][3] | Requires handling under dry conditions. |
Frequently Asked Questions (FAQs)
Q1: My TLC/LC-MS shows a persistent spot/peak corresponding to 2-Chloro-N,N-diethylethyl-d4-amine after a standard aqueous workup. What is the most likely reason?
A1: Tertiary amines like 2-Chloro-N,N-diethylethyl-d4-amine are often basic enough to remain in the organic layer during a simple water or brine wash.[4] To effectively remove it, you need to protonate the amine to form a water-soluble salt, which will then partition into the aqueous phase.
Q2: I am concerned that my desired product is sensitive to acid. Are there non-acidic methods to remove the unreacted amine?
A2: Absolutely. If your product is acid-labile, you can use a wash with an aqueous solution of copper (II) sulfate. The copper ions will complex with the amine, rendering it water-soluble.[4] Alternatively, scavenger resins offer a non-acidic, solid-phase extraction method.
Q3: After an acidic wash, I'm struggling with emulsion formation. How can I resolve this?
A3: Emulsions are common when working with amines. To break an emulsion, you can try adding brine (saturated aqueous NaCl), which increases the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking during the extraction can also help prevent emulsion formation. In some cases, filtering the entire mixture through a pad of Celite® can be effective.
Q4: How can I confirm that the unreacted amine has been completely removed?
A4: The most reliable methods are analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods are highly sensitive and can detect trace amounts of the residual amine. For a quicker, albeit less sensitive check, you can use TLC with a suitable stain (like ninhydrin, if you have a primary or secondary amine byproduct, or a general stain like permanganate).
Troubleshooting Guide: Common Issues and Solutions
| Symptom | Potential Cause | Recommended Solution(s) |
| Persistent amine in the organic layer after acidic wash. | Insufficient acid was used. The pH of the aqueous layer is not low enough to fully protonate the amine. | Add more dilute acid (e.g., 1M HCl) and re-extract. Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH < 4).[4] |
| Product loss during acidic workup. | The product may also be basic and is being extracted into the acidic aqueous layer. | Carefully neutralize the acidic aqueous layer with a base (e.g., NaHCO₃ or NaOH) and back-extract with an organic solvent to recover the product. |
| Amine is still present after using a scavenger resin. | Insufficient amount of scavenger resin was used, or the reaction time was too short. | Increase the equivalents of the scavenger resin and/or extend the reaction time. Ensure adequate mixing to facilitate contact between the resin and the amine. |
| Product is retained on the silica gel column during chromatography. | The acidic nature of silica gel is strongly interacting with the basic amine product. | Add a small amount of a competing amine, like triethylamine (e.g., 0.5-1%), to the eluent.[6] Alternatively, use an amine-functionalized silica column.[6] |
| Formation of unexpected byproducts. | The free base of 2-Chloro-N,N-diethylethyl-d4-amine may be cyclizing to the aziridinium ion, which can then react with nucleophiles in the mixture. | Perform the reaction and workup at lower temperatures and minimize the time the amine is in its free base form. An acidic workup is often preferred to quench the reaction and stabilize the amine as its hydrochloride salt.[1] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This is the most common and often most effective method for removing tertiary amines, provided your target compound is stable to acidic conditions.
Rationale: By washing the organic solution with an aqueous acid, the basic nitrogen atom of the amine is protonated. This forms an ammonium salt, which is ionic and therefore preferentially dissolves in the aqueous phase, effectively removing it from your desired product in the organic phase.[4]
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Procedure:
-
Transfer your crude reaction mixture into a separatory funnel.
-
Add an equal volume of a dilute acid, such as 1M hydrochloric acid.
-
Stopper the funnel and shake gently at first, venting frequently to release any pressure. Then shake more vigorously for 1-2 minutes.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with the dilute acid two more times to ensure complete removal of the amine.
-
Wash the organic layer with brine to remove residual acid and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Scavenger Resin Purification
This method is ideal for acid-sensitive compounds or for high-throughput purification workflows.
Rationale: Scavenger resins are solid supports functionalized with electrophilic groups (e.g., isocyanate or sulfonyl chloride) that covalently bind to nucleophilic amines.[7] The resin-bound amine is then easily removed by simple filtration.
Caption: Workflow for Scavenger Resin Purification.
Step-by-Step Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Add the appropriate scavenger resin (e.g., a sulfonyl chloride or isocyanate resin for amines). A typical loading is 2-3 equivalents relative to the initial amount of the amine.
-
Stir or gently agitate the mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the resin and the amine. Monitor the removal of the amine by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Flash Column Chromatography
When other methods fail or when multiple impurities are present, flash chromatography is a powerful purification tool.
Rationale: By selecting an appropriate stationary and mobile phase, the difference in polarity between your product and the unreacted amine can be exploited for separation.
Key Considerations for Amine Purification:
-
Tailing: Basic amines often exhibit significant tailing on standard silica gel due to strong interactions with acidic silanol groups.[6]
-
Mitigation: To counteract this, add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.[6] This "neutralizes" the active sites on the silica, leading to better peak shapes.
-
Alternative Stationary Phases: For particularly challenging separations, consider using basic alumina or an amine-functionalized silica gel.[6]
Typical Mobile Phase: A gradient of ethyl acetate in hexanes with 0.5% triethylamine.
Analytical Confirmation of Removal
It is crucial to verify the absence of 2-Chloro-N,N-diethylethyl-d4-amine in the final product.
| Technique | Principle | Sample Preparation | Expected Result for Removal |
| GC-MS | Separates volatile compounds followed by mass analysis. | Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). The free base is volatile.[5] | Absence of the peak corresponding to the mass of 2-Chloro-N,N-diethylethyl-d4-amine. |
| LC-MS | Separates compounds by polarity, followed by mass analysis. | Dissolve the sample in the mobile phase or a compatible solvent. | Absence of the peak with the correct mass-to-charge ratio for the target amine. |
| ¹H NMR | Detects protons in the molecule. | Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). | Disappearance of the characteristic signals for the diethyl and chloroethyl groups of the starting amine. |
References
-
Frontier, A. J. (n.d.). Workup for Removing Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-chloro-N,N-diethylethylamine. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (2017). 2-Chloro-N,N-dimethylethylamine hydrochloride. Retrieved from [Link]
-
Reddit. (2025). Precipitating organic amine from organic solution containing dissolved KOH. Retrieved from [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from [Link]
- Kuneš, M., et al. (2000).
- Google Patents. (n.d.). CN103012156B - Preparation method of N,N-diethylethylenediamine.
-
PubChem. (n.d.). Diethylaminoethyl chloride. Retrieved from [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
-
2,4-D Information Council. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to the Certificate of Analysis (COA) Verification of 2-Chloro-N,N-diethylethyl-d4-amine
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with a rigorous understanding and verification of the reference standards used. This guide provides an in-depth, practical framework for interpreting and verifying the Certificate of Analysis (COA) for 2-Chloro-N,N-diethylethyl-d4-amine, a deuterated internal standard crucial for mass spectrometry-based quantitative analyses. We will objectively compare its verification process with its non-deuterated counterpart and provide actionable experimental protocols.
The Critical Role of a Deuterated Internal Standard and its COA
2-Chloro-N,N-diethylethyl-d4-amine is the isotopically labeled analog of 2-Chloro-N,N-diethylethylamine. In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and behaves similarly during sample preparation and ionization, but is distinguishable by its mass. The incorporation of four deuterium (d4) atoms increases the mass of the molecule, allowing for its use in correcting for analyte loss during sample processing and for variations in instrument response.
The Certificate of Analysis is the formal document that attests to the quality and purity of a specific batch of this standard.[1][2][3] It is not merely a specification sheet but a report card of the actual analytical results for that lot.[1][4] For regulated environments such as GLP, GMP, or ISO 17025, the COA is a mandatory piece of documentation for ensuring traceability and data integrity.[4]
Deconstructing the COA: A Comparative Analysis
To illustrate the verification process, let's consider a representative COA for 2-Chloro-N,N-diethylethyl-d4-amine and compare its key parameters to what would be expected for its non-deuterated analog.
| Parameter | 2-Chloro-N,N-diethylethyl-d4-amine (Representative Data) | 2-Chloro-N,N-diethylethylamine (Expected Data) | Significance and Verification Insights |
| Chemical Identity | Confirmed by ¹H NMR, Mass Spectrometry | Confirmed by ¹H NMR, Mass Spectrometry | Causality: Identity testing ensures you have the correct molecule. For the deuterated standard, mass spectrometry is critical to confirm the mass shift due to deuterium incorporation. |
| Purity (by HPLC/GC) | ≥98.0% | ≥98.0% | Causality: Chromatographic purity assesses the presence of other chemical compounds. The acceptance criteria are typically similar for both the deuterated and non-deuterated forms. |
| Isotopic Enrichment | ≥99 atom % D | Not Applicable | Causality: This is the most critical parameter for a deuterated standard. It specifies the percentage of deuterium at the labeled positions.[5][6] High enrichment minimizes isotopic crosstalk with the analyte. |
| Isotopic Purity (Species Abundance) | d4: >98%, d3: <2%, d0: <0.1% | Not Applicable | Causality: Isotopic purity, or species abundance, refers to the percentage of molecules with a specific isotopic composition.[5][6] This is distinct from isotopic enrichment and is crucial for accurate quantification. |
| Residual Solvents | <0.5% (by GC-HS) | <0.5% (by GC-HS) | Causality: Residual solvents from the synthesis can interfere with analysis or be toxic. This is a standard quality control parameter for any chemical reagent. |
| Assay (by Titration or qNMR) | 98.0% - 102.0% | 98.0% - 102.0% | Causality: The assay determines the actual amount of the compound in the material, accounting for impurities and water content. Quantitative NMR (qNMR) is an increasingly used absolute method. |
Experimental Verification Protocols: A Self-Validating System
While the vendor's COA provides essential information, a robust quality system often includes in-house verification of critical parameters. Below are step-by-step protocols for key experiments.
Identity and Isotopic Purity Verification by Mass Spectrometry
This protocol confirms the mass of the deuterated compound and assesses its isotopic distribution.
Experimental Workflow:
Caption: Workflow for MS-based identity and isotopic purity verification.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Chloro-N,N-diethylethyl-d4-amine in methanol. Further dilute this stock to a working concentration of 1 µg/mL in a 50:50 solution of acetonitrile and water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range that includes the expected masses of the d0 to d4 species.
-
Data Analysis:
Chemical Purity Assessment by HPLC-UV
This protocol assesses the presence of non-isotopically labeled impurities.
Experimental Workflow:
Caption: Workflow for HPLC-UV based chemical purity assessment.
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the standard in 1 mL of the initial mobile phase composition.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. A reverse-phase HPLC method with acetonitrile and water is suitable for this compound.[9]
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Conclusion: Trust but Verify
The Certificate of Analysis is an indispensable document for ensuring the quality of chemical reagents like 2-Chloro-N,N-diethylethyl-d4-amine. However, for critical applications in research and drug development, a "trust but verify" approach is essential. By understanding the key parameters on the COA and having the capability to perform in-house verification, laboratories can build a robust quality system that ensures the accuracy and reproducibility of their analytical data. This guide provides the foundational knowledge and practical protocols to empower scientists to take full control of their analytical standards.
References
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing.[Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.[Link]
- Complete Guide to Reading Chemical COAs (Certificate Analysis). [Source URL not available]
-
2024 Certificate of Analysis - Definition, Example Template & Requirements. Datacor.[Link]
-
Ethanamine, 2-chloro-N,N-diethyl-. SIELC Technologies.[Link]
-
Certificate of Analysis. Acros Organics.[Link]
- Certificate of Analysis (COA): Understanding Its Importance and Key Components. [Source URL not available]
-
What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio.[Link]
Sources
- 1. alliancechemical.com [alliancechemical.com]
- 2. datacor.com [datacor.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 5. isotope.com [isotope.com]
- 6. isotope.com [isotope.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Ethanamine, 2-chloro-N,N-diethyl- | SIELC Technologies [sielc.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-N,N-diethylethyl-d4-amine
Topic: Personal protective equipment for handling 2-Chloro-N,N-diethylethyl-d4-amine Content Type: Operational Safety & Logistics Guide
Executive Safety Summary
2-Chloro-N,N-diethylethyl-d4-amine (and its hydrochloride salt) is not merely a "corrosive." It is a deuterated analogue of a nitrogen mustard precursor . Upon dissolution or contact with physiological moisture, it can cyclize to form an aziridinium ion—a potent alkylating agent capable of cross-linking DNA.
The "d4" Isotope Factor: While the deuterium labeling (d4) is intended for metabolic tracking or internal standards in mass spectrometry, it does not mitigate toxicity. The biological activity remains identical to the non-deuterated parent compound (CAS 869-24-9). However, the high cost of isotopic labeling necessitates handling protocols that prevent not only exposure but also sample loss due to moisture (hygroscopicity) or cross-contamination.
Immediate Hazard Profile:
-
Class: Vesicant (Blister Agent), Mutagen (Muta. 2).
-
Primary Routes: Dermal absorption (fatal possible), Inhalation, Ocular.
-
Latency: Symptoms (blistering, respiratory distress) may be delayed 4–12 hours after exposure. Pain is not an immediate warning sign. [1]
Risk Assessment & Hierarchy of Controls
Personal Protective Equipment (PPE) is your last line of defense. For this compound, engineering controls are primary.
Figure 1: Decision logic for engineering controls versus PPE.
The PPE Matrix: Specific Requirements
Standard laboratory PPE (cotton coat, single nitrile gloves) is insufficient for nitrogen mustards.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Inner) | Silver Shield® / 4H® (PE/EVAL) | Critical: Chlorinated amines can permeate nitrile in <10 mins. Laminate films provide >4 hours breakthrough time against alkylating agents. |
| Hand (Outer) | Nitrile (Min 5 mil) | Provides dexterity and protects the inner laminate glove from physical tears. Acts as a sacrificial layer. |
| Body | Tyvek® Lab Coat or Apron | Cotton absorbs the chemical, holding it against the skin (occlusive effect), accelerating burns. Use non-woven, chemical-resistant fabrics. |
| Eyes | Chemical Splash Goggles | Safety glasses with side shields are inadequate for vesicant vapors or splashes. |
| Respiratory | P100 + OV Cartridge | Only required outside a hood. N95 masks offer NO protection against vapors. |
Operational Protocol: Double-Gloving Technique
Trust in your glove material is the single biggest failure point in handling alkylating agents.
The "Why" (Mechanism of Failure)
Standard nitrile rubber swells upon contact with chlorinated amines, opening micro-pores that allow the molecule to pass through to the skin. Once on the skin, the molecule cyclizes (forms a ring), attacks DNA guanine bases, and causes cell death. You will not feel the burn until the damage is irreversible.
Donning Procedure
-
Inspect: Check Silver Shield/Laminate gloves for cracks (they are stiff and crinkly).
-
Layer 1 (Inner): Don the Laminate gloves. Tape the cuff to your lab coat sleeve if high splash risk exists.
-
Layer 2 (Outer): Don a pair of disposable Nitrile gloves over the laminate gloves. This compresses the loose laminate material, restoring dexterity.
-
Check: Ensure no skin is exposed at the wrist.
Handling & Weighing Workflow
Objective: Prevent inhalation of dust (solid HCl salt) and contact with liquid (free base).
-
Preparation:
-
Place a "Vesicant / Toxic" warning sign on the fume hood sash.
-
Prepare a Neutralization Bath (see Section 6) before opening the vial.
-
Line the work surface with plastic-backed absorbent pads (absorbent side up).
-
-
Weighing (Solid - Hydrochloride Salt):
-
Preferred: Use an analytical balance inside a glove box under Nitrogen/Argon. (The d4-compound is hygroscopic; moisture ruins the isotopic purity).
-
Alternative: If using a fume hood, use a static-free spatula. Do not use an analytical balance outside the hood. If the balance is outside, tare a closed vial, add solid inside the hood, cap tightly, and then weigh.
-
-
Solubilization:
-
Add solvent (e.g., DCM, Methanol) slowly.
-
Caution: If neutralizing the salt to free base, the volatility increases significantly.
-
-
Doffing (Removal) Sequence:
-
Inside the Hood: Remove outer nitrile gloves and dispose of them as hazardous waste.
-
Inspect inner laminate gloves. If clean, they can be reused (depending on facility protocol), but disposal is safer.
-
Wash hands immediately with soap and cool water. Do not use hot water (opens pores) or scrub vigorously (abrades skin barrier).
-
Decontamination & Disposal
You must be able to chemically destroy the agent in case of a spill.
The Neutralization Solution: Nitrogen mustards are deactivated by nucleophiles.
-
Formula: 10% Sodium Thiosulfate (w/v) in water.
-
Mechanism: Thiosulfate attacks the aziridinium ring, forming a non-toxic thiosulfate ester.
Spill Response:
-
Evacuate the immediate area if the spill is outside the hood.
-
Don full PPE (Double gloves, Tyvek, Goggles).
-
Cover the spill with absorbent pads soaked in the 10% Sodium Thiosulfate solution.
-
Wait at least 30 minutes to allow the reaction to proceed.
-
Collect waste into a sealed container labeled "Hazardous Waste: Deactivated Nitrogen Mustard."
Disposal of "d4" Waste: Even if deactivated, deuterated compounds are often treated as standard chemical waste. However, ensure the label explicitly states "Contains 2-Chloro-N,N-diethylethylamine" for the waste handler's safety.
References
-
National Center for Biotechnology Information (PubChem). 2-Chloro-N,N-diethylethylamine hydrochloride (Compound). [Link]
-
Centers for Disease Control and Prevention (CDC). Nitrogen Mustard: Emergency Response Card. [Link]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide (Ansell). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
